4-Bromo-2-cyclopropyl-1-fluorobenzene
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Overview
Description
4-Bromo-2-cyclopropyl-1-fluorobenzene is a useful research compound. Its molecular formula is C9H8BrF and its molecular weight is 215.065. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Radiopharmaceuticals
The synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene is critical for 18F-arylation reactions in the production of radiopharmaceuticals. This compound is prepared via nucleophilic aromatic substitution reactions, showcasing its importance in developing diagnostic and therapeutic agents (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).
Catalysis and Organic Synthesis
Fluorinated biphenyl derivatives are synthesized through Suzuki-Miyaura coupling reactions, facilitated by catalysts supported on COOH-modified graphene. This highlights the role of fluorobenzene derivatives in creating compounds with potential applications in the pharmaceutical industry, novel materials, and components of liquid crystalline media (Sadeghi Erami, Díaz-García, Prashar, Rodrı́guez-Diéguez, Fajardo, Amirnasr, & Gómez‐Ruiz, 2017).
Development of New Materials
Research on 4-bromo-2-fluoromethoxybenzene as a bifunctional electrolyte additive for lithium-ion batteries shows its potential to enhance the safety and performance of these batteries. This compound can form a polymer film on electrodes, providing overcharge protection and improving thermal stability (Zhang, 2014).
Mechanism of Action
Target of Action
It’s known that bromofluorobenzenes are commonly used in suzuki-miyaura coupling reactions to form carbon-carbon bonds .
Mode of Action
The compound likely interacts with its targets through a process known as the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds. The reaction involves the transmetalation of an organoboron compound (like our compound) to a palladium complex, followed by reductive elimination .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound participates, is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
The compound’s molecular formula is chbrf, and it has an average mass of 215062 Da , which could influence its pharmacokinetic properties.
Result of Action
As a participant in the suzuki-miyaura coupling reaction, it contributes to the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-cyclopropyl-1-fluorobenzene. For instance, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base . The reaction’s efficiency can be influenced by factors such as temperature, solvent, and the nature of the catalyst .
Properties
IUPAC Name |
4-bromo-2-cyclopropyl-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZVAZYULNQBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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